![molecular formula C19H32N2O6 B3025783 (2R,3S,6E,10S)-3,7,11-trimethyl-1-(5-nitro-1H-pyrrol-3-yl)-6-dodecene-2,3,10,11-tetrol CAS No. 1255704-24-5](/img/structure/B3025783.png)
(2R,3S,6E,10S)-3,7,11-trimethyl-1-(5-nitro-1H-pyrrol-3-yl)-6-dodecene-2,3,10,11-tetrol
Overview
Description
Heronapyrrole B is a farnesylated 2-nitropyrrole bacterial metabolite that has been found in Streptomyces and has antibacterial activity. It is active against the Gram-positive bacteria S. aureus and B. subtilis (MICs = 1.8 and 7.5 µM, respectively) but not Gram-negative P. aeruginosa or E. coli.
Scientific Research Applications
Genotoxicity and Environmental Health
- Nitro aromatic hydrocarbons , including structures similar to the nitro-1H-pyrrol moiety, are extensively studied for their mutagenic and carcinogenic significance, especially in relation to environmental pollutants. Nitrobenzo[a]pyrenes (NBPs) and related nitroazaarenes demonstrate high mutagenicity and are implicated in lung cancer pathogenesis, primarily through exposure to particulate pollutants from combustion processes (Tokiwa et al., 1994).
Exposure Biomarkers
- Urinary metabolites of compounds similar to "(2R,3S,6E,10S)-3,7,11-trimethyl-1-(5-nitro-1H-pyrrol-3-yl)-6-dodecene-2,3,10,11-tetrol" can be used as biomarkers for exposure to traffic-related pollutants. Studies have found that metabolites like 1-amino-pyrene serve as indicators of exposure to specific combustion emissions (Gong et al., 2015).
Environmental Monitoring
- Environmental studies have utilized similar nitro-PAH compounds to understand the extent and impact of environmental exposure . These compounds are part of a larger group of polycyclic aromatic hydrocarbons (PAHs) that contribute to the health risks associated with air pollution (He et al., 2021).
Mechanism of Action
Target of Action
Heronapyrrole B is a farnesylated 2-nitropyrrole bacterial metabolite that has been found in Streptomyces . It is active against the Gram-positive bacteria S. aureus and B. subtilis (MICs = 1.8 and 7.5 μM, respectively) but not Gram-negative P. aeruginosa or E. coli . Therefore, its primary targets are likely proteins or processes unique to Gram-positive bacteria.
Mode of Action
It is known that the compound is produced by streptomyces in response to a bacteriostatic aspergillus metabolite . This metabolite stimulates the Streptomyces to produce nitric oxide (NO), which in turn mediates transcriptional activation of a silent biosynthetic gene cluster (BGC) for fungistatic heronapyrrole B .
Biochemical Pathways
The compound’s production is linked to the activation of a silent bgc in streptomyces . This suggests that Heronapyrrole B may interfere with the normal functioning of certain biosynthetic pathways in target organisms, leading to their inhibition.
Result of Action
Heronapyrrole B exhibits antibacterial activity, particularly against Gram-positive bacteria
Action Environment
Heronapyrrole B was isolated from a marine-derived Streptomyces found on the Australian Barrier Reef . The production of this compound is thought to be part of an “inter-kingdom beach warfare” between a Streptomyces sp. and Aspergillus sp. co-isolated from shallow water beach sand . This suggests that environmental factors, such as the presence of competing organisms and the specific conditions of the marine environment, may influence the production and action of Heronapyrrole B.
properties
IUPAC Name |
(E,2R,3S,10S)-3,7,11-trimethyl-1-(5-nitro-1H-pyrrol-3-yl)dodec-6-ene-2,3,10,11-tetrol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O6/c1-13(7-8-15(22)18(2,3)24)6-5-9-19(4,25)16(23)10-14-11-17(20-12-14)21(26)27/h6,11-12,15-16,20,22-25H,5,7-10H2,1-4H3/b13-6+/t15-,16+,19-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLMWMXFFNAONP-WJEGLXPMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C(CC1=CNC(=C1)[N+](=O)[O-])O)O)CCC(C(C)(C)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CC[C@@](C)([C@@H](CC1=CNC(=C1)[N+](=O)[O-])O)O)/CC[C@@H](C(C)(C)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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